
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromopropyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene typically involves the bromination of 4-(3-bromopropyl)-1-fluorobenzene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
化学反応の分析
Types of Reactions
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding brominated and fluorinated benzoic acids.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of brominated and fluorinated benzoic acids.
Reduction: Formation of dehalogenated benzene derivatives.
科学的研究の応用
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in the design of pharmaceuticals and bioactive molecules.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
作用機序
The mechanism of action of 2-Bromo-4-(3-bromopropyl)-1-fluorobenzene involves its interaction with various molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds and the modification of molecular structures.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-(3-chloropropyl)-1-fluorobenzene
- 2-Bromo-4-(3-bromopropyl)-1-chlorobenzene
- 2-Chloro-4-(3-bromopropyl)-1-fluorobenzene
Uniqueness
2-Bromo-4-(3-bromopropyl)-1-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties
特性
CAS番号 |
1057678-59-7 |
|---|---|
分子式 |
C9H9Br2F |
分子量 |
295.97 g/mol |
IUPAC名 |
2-bromo-4-(3-bromopropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9Br2F/c10-5-1-2-7-3-4-9(12)8(11)6-7/h3-4,6H,1-2,5H2 |
InChIキー |
WISGEEYXCIMLQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCBr)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


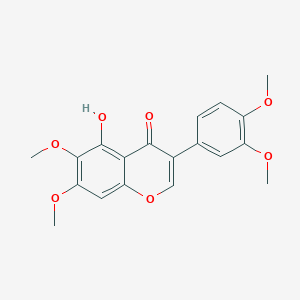
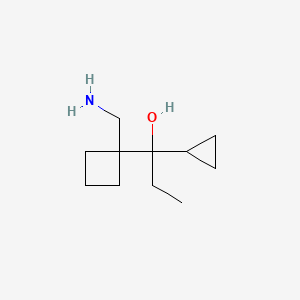
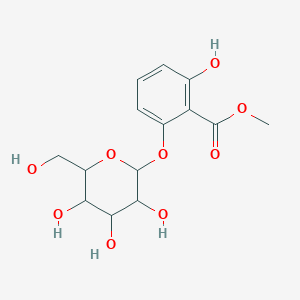
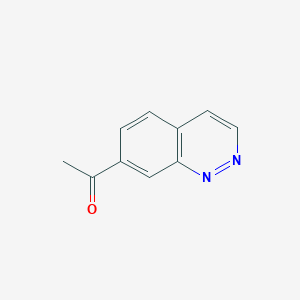


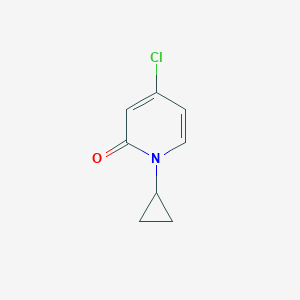
![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
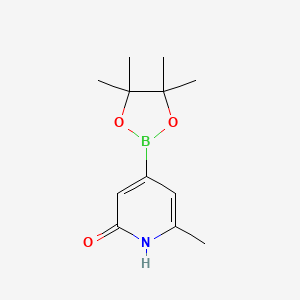
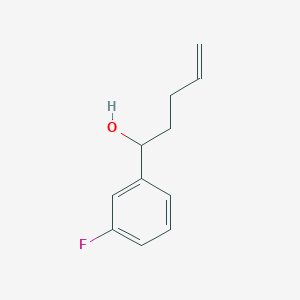
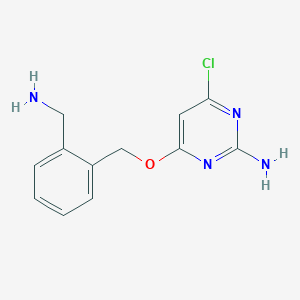

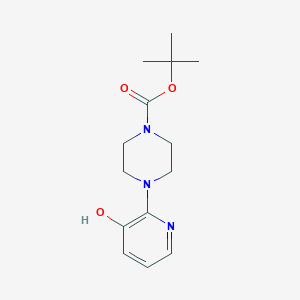
![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)
